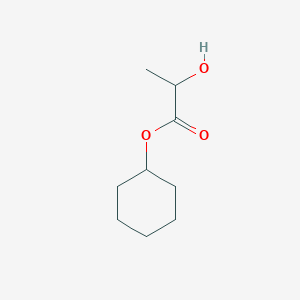

Lactic acid, cyclohexyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohexyl 2-hydroxypropanoate is an organic compound with the molecular formula C9H16O3. It is a yellow to pale yellow oil and is known for its applications in various fields of chemistry and industry . The compound is also referred to by its CAS number 68791-95-7 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 2-hydroxypropanoic acid (lactic acid) in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of cyclohexyl 2-hydroxypropanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexyl 2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexyl 2-oxopropanoate.

Reduction: Reduction reactions can convert it into cyclohexyl 2-hydroxypropanoate alcohol.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Cyclohexyl 2-oxopropanoate.

Reduction: Cyclohexyl 2-hydroxypropanoate alcohol.

Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl 2-hydroxypropanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cyclohexyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an esterifying agent, facilitating the formation of ester bonds in various chemical reactions. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexyl acetate: Similar ester structure but with an acetate group instead of a hydroxypropanoate group.

Cyclohexyl propanoate: Similar ester structure but lacks the hydroxyl group on the propanoate moiety.

Uniqueness

Cyclohexyl 2-hydroxypropanoate is unique due to the presence of both a cyclohexyl group and a hydroxypropanoate group, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .

Biologische Aktivität

Lactic acid, cyclohexyl ester, is an organic compound derived from lactic acid through esterification with cyclohexanol. This compound has garnered attention for its potential biological activities, particularly in fields such as pharmaceuticals and environmental science. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.19 g/mol

- Boiling Point : Approximately 230°C

- Solubility : Soluble in organic solvents like ethanol and ether.

These properties influence its reactivity and potential applications in various biological contexts.

1. Toxicological Studies

Research has indicated that this compound exhibits selective toxicity towards certain aquatic organisms. A study conducted by the EPA assessed its effects on fish species, revealing that the compound can induce significant physiological stress at specific concentrations. The results showed varying levels of LC50 values (lethal concentration for 50% of the population), suggesting a need for careful consideration of its environmental impact when used in industrial applications .

3. Antioxidant Activity

The antioxidant potential of lactic acid esters has been explored in various studies. Although direct evidence for this compound is sparse, related compounds have exhibited significant free radical scavenging abilities. These findings suggest that lactic acid esters could play a role in protecting cells from oxidative stress, which is relevant in preventing chronic diseases .

4. Biocompatibility and Drug Delivery

Due to their non-toxic nature and favorable biocompatibility profiles, lactic acid esters are being investigated as drug carriers in medical applications. They can enhance the solubility and stability of therapeutic agents while minimizing adverse effects . The potential use of this compound as a drug delivery system warrants further investigation.

Table 1: Summary of Biological Activities

Case Study 1: Aquatic Toxicity Assessment

A comprehensive study conducted by the EPA evaluated the aquatic toxicity of this compound alongside other organic compounds. The study found that at concentrations above a certain threshold, the compound caused significant mortality in test fish species. This highlights the importance of regulating its use in environments where aquatic life could be affected .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various lactic acid derivatives, researchers found that certain esters exhibited strong antimicrobial properties against foodborne pathogens such as E. coli and Listeria monocytogenes. While specific data on this compound was not detailed, the trends observed suggest similar potential .

Eigenschaften

CAS-Nummer |

68791-95-7 |

|---|---|

Molekularformel |

C9H16O3 |

Molekulargewicht |

172.22 g/mol |

IUPAC-Name |

cyclohexyl 2-hydroxypropanoate |

InChI |

InChI=1S/C9H16O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3 |

InChI-Schlüssel |

MLXVQJMYSKICMT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)OC1CCCCC1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.